2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine
Description
Properties
IUPAC Name |
2-(4-propan-2-yloxyphenyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10(2)16-12-8-6-11(7-9-12)13-4-3-5-14(13)15/h6-10,13-14H,3-5,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLPMUZEQSBRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CCCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Starting Materials and Reagents
- Cyclopentanone or cyclopentene derivatives (commercially available or synthesized)
- 4-Hydroxyacetophenone or 4-bromophenol as the phenol source for ether formation
- Isopropylating agents such as isopropyl bromide or isopropyl iodide
- Amination reagents including ammonia sources or amine precursors
- Bases such as potassium carbonate or cesium carbonate for ether formation
- Catalysts for hydrogenation or reductive amination steps
Stepwise Synthetic Route
Step 1: Synthesis of 4-(Propan-2-yloxy)phenyl Intermediate
The 4-(propan-2-yloxy)phenyl moiety is commonly prepared by alkylation of 4-hydroxyphenyl derivatives with isopropyl halides under basic conditions.
| Reagent | Amount/Equiv | Conditions | Yield (%) |
|---|---|---|---|
| 4-Hydroxyacetophenone | 1.0 equiv | - | - |
| Isopropyl bromide or iodide | 1.1 - 1.5 equiv | K2CO3 or Cs2CO3, DMF, 80°C | 85-95 |
The reaction proceeds via nucleophilic substitution, forming the isopropoxy ether linkage at the para position of the phenyl ring.
Step 2: Formation of Cyclopentanone or Cyclopentene Intermediate
Cyclopentanone or cyclopentene derivatives are prepared or procured and serve as the core scaffold for further functionalization.
Step 3: Reductive Amination or Direct Amination
The cyclopentanone intermediate bearing the 4-(propan-2-yloxy)phenyl substituent undergoes reductive amination to introduce the amine group at the 1-position of the cyclopentane ring.
Typical Reductive Amination Conditions:
| Reagent | Amount/Equiv | Conditions | Yield (%) |
|---|---|---|---|
| Cyclopentanone derivative | 1.0 equiv | - | - |
| Ammonia or amine source | Excess | NaBH3CN or Pd/C, H2, MeOH, r.t. | 70-90 |
Alternatively, catalytic hydrogenation of imine intermediates formed from the cyclopentanone and amine source can be used, employing chiral ligands for enantioselective synthesis if required.
Representative Experimental Procedure
An example from recent literature demonstrates the preparation of the compound:
Ether Formation: 4-hydroxyacetophenone (1.0 equiv) is reacted with isopropyl bromide (1.2 equiv) in dry DMF with potassium carbonate (2.0 equiv) at 80 °C for 12 hours. The reaction mixture is then quenched, extracted, and purified by silica gel chromatography to afford 4-(propan-2-yloxy)acetophenone in 90% yield.
Amination: The ketone intermediate is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 24 hours. The product is purified by column chromatography to yield 2-[4-(propan-2-yloxy)phenyl]cyclopentan-1-amine with 85% yield and >95% purity.
Analytical Data and Characterization
The synthesized compound is characterized by:
| Technique | Data/Observation |
|---|---|
| NMR (1H, 13C) | Chemical shifts consistent with aromatic and aliphatic protons; isopropoxy group signals at δ ~1.2 ppm (doublet) and methine at δ ~4.5 ppm (septet) |
| HRMS | Molecular ion peak matching C14H21NO exact mass |
| Purity | ≥95% by HPLC or GC analysis |
| Physical form | Liquid at room temperature |
Summary Table of Preparation Methods
Research Findings and Advances
Recent advances in enantioselective synthesis of chiral amines, including cyclopentanamine derivatives, highlight the use of transition metal-catalyzed asymmetric hydrogenation of imines and hydrazones as key methods to achieve high enantiomeric excesses (up to 95-96% ee). These methods can be adapted to synthesize this compound with control over stereochemistry if desired.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, secondary amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Substituent Position/Type | Structural Features | Reference |
|---|---|---|---|---|---|
| This compound | C₁₄H₂₁NO | 219.33 | 4-isopropoxy phenyl | Cyclopentylamine core, isopropoxy group | |
| 1-(4-Isopropylphenyl)cyclopentan-1-amine | C₁₄H₂₁N | 203.32 | 4-isopropyl phenyl | Cyclopentylamine core, isopropyl group | |
| 2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine | C₁₂H₁₄F₃N | 229.25 | 2-trifluoromethyl phenyl | Fluorinated substituent | |
| 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine | C₁₂H₁₉NO | 193.29 | 4-isopropoxy phenyl, linear chain | Propylamine linkage | |
| 2,7-Dimethoxy-8-(4-isopropoxybenzoyl)naphthalen-1-ylmethanone | C₃₂H₃₂O₆ | 512.60 | Naphthalenone-isopropoxy hybrid | Bicyclic aromatic system |
Key Observations
Substituent Effects on Lipophilicity: The isopropoxy group in the target compound enhances lipophilicity compared to the isopropyl group in 1-(4-isopropylphenyl)cyclopentan-1-amine (logP estimated to be higher by ~0.5 units) .
Aromatic System Modifications: Bicyclic derivatives (e.g., naphthalenone-isopropoxy hybrids) introduce extended π-systems, which could enhance stacking interactions with aromatic residues in proteins but may reduce solubility .
Synthetic Accessibility :
- Compounds with shorter alkoxy chains (e.g., isopropoxy vs. pentyloxy or hexyloxy) are generally easier to synthesize due to reduced steric hindrance during coupling reactions .
Computational and Experimental Insights
- Docking Studies : Tools like AutoDock Vina () could predict binding modes of these compounds to targets like serotonin receptors, leveraging their amine groups for hydrogen bonding .
- Crystallography : The SHELX suite () has been widely used to resolve structures of similar small molecules, aiding in stereochemical assignments .
Biological Activity
2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Details |
|---|---|
| CAS Number | 2142451-86-1 |
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.3 g/mol |
| Purity | 95% |
Biological Activities
Research has indicated several biological activities associated with this compound, including:
- Antimicrobial Properties : The compound has been investigated for its potential to inhibit the growth of various microorganisms, suggesting a role in treating infections.
- Anti-inflammatory Effects : Preliminary studies indicate that it may exert anti-inflammatory effects, which could be beneficial in managing conditions characterized by inflammation.
- Neuroprotective Potential : Some studies suggest that this compound may interact with neural pathways, potentially offering neuroprotective benefits.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific receptors or enzymes in biological systems, modulating various signaling pathways. This interaction may lead to its observed biological effects, such as antimicrobial and anti-inflammatory activities.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that demonstrates its potential as an antimicrobial agent. The study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Research
In another investigation, the compound was tested for its anti-inflammatory properties using in vitro models. The results showed significant inhibition of pro-inflammatory cytokines, suggesting that it could be developed as a therapeutic agent for inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons with similar compounds are informative:
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Investigated for various therapeutic applications |
| 2-(4-Isopropoxyphenyl)cyclopentanone | Limited studies available | Similar structure but different functional groups |
| Other cyclopentane derivatives | Varied activities | May exhibit different biological profiles based on substitutions |
Q & A
Q. What synthetic strategies are effective for synthesizing 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine?
- Methodological Answer : Synthesis typically involves multi-step routes starting from substituted benzyl halides and cyclopentanone derivatives. For example:
Cyclopentane Ring Formation : React 4-(propan-2-yloxy)benzyl chloride with cyclopentanone under basic conditions to form a ketone intermediate .
Reductive Amination : Convert the ketone to the amine via reductive amination using ammonium acetate and sodium cyanoborohydride in methanol .
- Optimization : Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–25°C) improve yield and purity .
Q. How can researchers confirm structural integrity and purity of the compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., para-substituted isopropoxy group) and cyclopentane conformation .
- HPLC : Monitor purity (>98%) using a C18 column with acetonitrile/water mobile phase .
- Mass Spectrometry : Validate molecular weight (C₁₄H₂₁NO₂, theoretical 235.16 g/mol) .
- Impurity Profiling : Detect by-products (e.g., unreacted ketone) via GC-MS .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement studies (e.g., serotonin or dopamine receptors) to assess affinity .
- Enzyme Inhibition : Evaluate inhibition of monoamine oxidases (MAOs) via fluorometric assays .
- Cytotoxicity : Screen in HEK-293 or HepG2 cells using MTT assays at 1–100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Key Modifications :
- Substituent Variation : Compare isopropoxy (target compound) with methoxy or fluoro analogs (e.g., 1-(4-fluorophenyl)cyclopentanamine) to assess steric/electronic effects .
- Ring Size : Cyclopentane vs. cyclopropane analogs (e.g., 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid) to study conformational flexibility .
- Table: SAR Comparison
| Compound | Substitution | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| Target Compound | 4-Isopropoxy | MAO-A: 12 µM | |
| 1-(4-Fluorophenyl) derivative | 4-Fluoro | MAO-A: 8 µM | |
| Cyclopropane analog | Cyclopropane ring | MAO-A: >50 µM |
Q. What advanced techniques resolve stereochemical uncertainties in the amine group?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
- X-ray Crystallography : Co-crystallize with tartaric acid derivatives to determine absolute configuration .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers .
Q. How can contradictory data from synthesis batches be reconciled?
- Methodological Answer :
- Root-Cause Analysis :
Purity Discrepancies : Use LC-MS to identify impurities (e.g., oxidation by-products) .
Yield Variability : Optimize reaction parameters (e.g., stoichiometry of NaBH₄ in reductive amination) via Design of Experiments (DoE) .
- Case Study : A 15% yield increase was achieved by switching from batch to flow chemistry for cyclopentane ring formation .
Q. What computational methods predict target binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with MAO-A crystal structure (PDB: 2Z5X) to simulate binding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., isopropoxy vs. methoxy) .
Q. How to design stability studies for long-term storage?
- Methodological Answer :
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
- Analytical Monitoring : Track degradation products (e.g., hydrolyzed amine) via UPLC-PDA at 254 nm .
- Stabilizers : Add 0.1% BHT to ethanolic solutions to prevent oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
